molecular formula C20H19NO3 B6505144 8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396860-74-4

8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B6505144
CAS No.: 1396860-74-4
M. Wt: 321.4 g/mol
InChI Key: MGQXSKCKGNJXRL-UHFFFAOYSA-N
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Description

8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the use of chiral catalysts and reagents . The reaction conditions often involve mild temperatures and environmentally friendly reagents to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance the efficiency and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions: 8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions are typically mild, with controlled temperatures and pH to ensure the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized products .

Scientific Research Applications

8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a selective delta opioid receptor agonist . Additionally, this compound is used in the development of new materials and catalysts for industrial applications .

Mechanism of Action

The mechanism of action of 8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. As a selective delta opioid receptor agonist, it binds to the delta opioid receptors, modulating pain perception and providing analgesic effects without causing respiratory depression or physical dependence . The molecular pathways involved include the inhibition of pain signaling and the modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane include other azabicyclo[3.2.1]octane derivatives and xanthone-based molecules. Examples include 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane, which also exhibit significant biological activities .

Uniqueness: What sets this compound apart is its unique combination of the xanthene and azabicyclo[3.2.1]octane scaffolds, which confer distinct chemical and biological properties. This compound’s ability to selectively target delta opioid receptors makes it a promising candidate for the development of new analgesic drugs with reduced side effects .

Properties

IUPAC Name

3-oxa-8-azabicyclo[3.2.1]octan-8-yl(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-20(21-13-9-10-14(21)12-23-11-13)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-8,13-14,19H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQXSKCKGNJXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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